molecular formula C18H26O2 B13750267 1,4-Benzenediol, 2,5-dicyclohexyl- CAS No. 25785-60-8

1,4-Benzenediol, 2,5-dicyclohexyl-

Cat. No.: B13750267
CAS No.: 25785-60-8
M. Wt: 274.4 g/mol
InChI Key: OZYDNAYFQHBMOM-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2,5-dicyclohexyl- is a chemical compound known for its unique structure and properties It is a derivative of hydroquinone, where two hydrogen atoms in the benzene ring are replaced by cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2,5-dicyclohexyl- can be achieved through several methods. One common approach involves the alkylation of hydroquinone with cyclohexyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or water-ethanol mixture, and the reaction conditions are optimized to achieve high yields .

Industrial Production Methods

Industrial production of 1,4-Benzenediol, 2,5-dicyclohexyl- often involves large-scale alkylation processes. These processes are designed to be efficient and environmentally friendly, utilizing green chemistry principles. For example, the use of hydroalcoholic media and lithium salt-free conditions has been explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2,5-dicyclohexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoquinone derivatives, while substitution reactions can produce various alkylated or aminated derivatives .

Scientific Research Applications

1,4-Benzenediol, 2,5-dicyclohexyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2,5-dicyclohexyl- involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediol, 2,5-dicyclohexyl- is unique due to the presence of cyclohexyl groups, which impart different physical and chemical properties compared to its simpler analogs. These properties make it suitable for specific applications where other derivatives may not be as effective .

Properties

CAS No.

25785-60-8

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

2,5-dicyclohexylbenzene-1,4-diol

InChI

InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2

InChI Key

OZYDNAYFQHBMOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2O)C3CCCCC3)O

Origin of Product

United States

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